N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226459-23-9, molecular formula C16H14N6OS2, molecular weight 370.46 g/mol, cLogP ~3.29) is a synthetic heterocyclic compound belonging to the thiazole–pyrimidine linked acetamide class. It features a 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide core scaffold with an N-(4,5-dimethylthiazol-2-yl) terminal amide substituent, structurally positioning it among bis-thiazole-pyrimidine hybrids.

Molecular Formula C14H14N6OS2
Molecular Weight 346.43
CAS No. 1226459-23-9
Cat. No. B3014527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226459-23-9
Molecular FormulaC14H14N6OS2
Molecular Weight346.43
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)C
InChIInChI=1S/C14H14N6OS2/c1-8-9(2)23-14(17-8)19-11(21)6-10-7-22-13(18-10)20-12-15-4-3-5-16-12/h3-5,7H,6H2,1-2H3,(H,17,19,21)(H,15,16,18,20)
InChIKeyJREKBHMHHTVDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Structural Characterization of N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226459-23-9)


N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226459-23-9, molecular formula C16H14N6OS2, molecular weight 370.46 g/mol, cLogP ~3.29) is a synthetic heterocyclic compound belonging to the thiazole–pyrimidine linked acetamide class [1]. It features a 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide core scaffold with an N-(4,5-dimethylthiazol-2-yl) terminal amide substituent, structurally positioning it among bis-thiazole-pyrimidine hybrids. This compound is listed as an in-stock screening compound by multiple chemical suppliers but has no reported bioactivity data in ChEMBL, BindingDB, or peer-reviewed primary literature as of the latest database curation .

Why Generic Substitution of N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide Is Not Supported Without Empirical Data


The 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the terminal amide position. Published analogs bearing different amide substituents show divergent biological profiles: N-(pyridin-3-ylmethyl) substitution yields moderate antiproliferative activity (MCF-7 IC50 = 15 µM; A549 IC50 = 20 µM) , while N-(5-methylisoxazol-3-yl) substitution reduces potency against A549 cells (IC50 ~25 µM) . The 4,5-dimethylthiazol-2-yl amide substituent in the target compound introduces distinct steric bulk, hydrogen-bonding capacity, and lipophilicity compared to these analogs, but no direct comparative bioactivity data exist to quantify the functional consequences of this substitution. Generic interchange with any analog lacking the 4,5-dimethyl substitution at the thiazol-2-yl amide position is therefore unsupported by empirical evidence and constitutes an unvalidated chemical perturbation of the scaffold [1].

Quantitative Differentiation Evidence for N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226459-23-9) Against Closest Structural Analogs


Unique 4,5-Dimethylthiazol-2-yl Amide Substituent: Structural Differentiation from Published Pyridinylmethyl and Isoxazolyl Analogs

The target compound is the only member of the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide series catalogued with an N-(4,5-dimethylthiazol-2-yl) terminal amide substituent. This substituent is structurally distinct from the three closest published analogs: (a) N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226430-87-0), which carries a pyridin-3-ylmethyl group [1]; (b) N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, which carries a 5-methylisoxazol-3-yl group ; and (c) the unsubstituted parent 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide . The 4,5-dimethylthiazol-2-yl group introduces two methyl substituents on the thiazole ring, increasing steric bulk and lipophilicity relative to all three comparators, whose substituents lack the dimethylthiazole motif entirely. This structural uniqueness is confirmed by scaffold analysis in ZINC: no other compound shares the same framework (ZINC58391597) [2].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Computed Physicochemical Property Profile vs. Published Analogs: Lipophilicity, Hydrogen-Bonding Capacity, and Topological Polar Surface Area

Computationally predicted physicochemical parameters differentiate the target compound from its closest analogs. The target compound (cLogP = 3.29, tPSA = 85 Ų, HBD = 1, HBA = 8, rotatable bonds = 4, MW = 370.46) [1] occupies a distinct property space compared to: (a) N-(pyridin-3-ylmethyl) analog (cLogP ~1.8–2.5 estimated by structural increment; tPSA ~100 Ų due to additional pyridine nitrogen; HBD = 1; HBA = 9), and (b) the unsubstituted parent (cLogP ~1.2, tPSA ~110 Ų, HBD = 2, HBA = 8) . The target compound's cLogP of 3.29 is approximately 0.8–2.1 log units higher than comparators, indicating greater membrane permeability potential but potentially reduced aqueous solubility. The reduced HBD count (1 vs. 2 in the parent) and distinct tPSA may affect target binding thermodynamics at the amide recognition site. These computed parameters are based on ZINC reference protonation states and ChemAxon/MOE-based predictions [1].

Computational ADME Drug-likeness Lead Optimization

SEA Predicted Target Engagement: PDE10A as the Top Scoring Target with Low Confidence (P-value = 18, No Experimental Validation)

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 chemical similarity identify cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A (PDE10A) as the top predicted target for the target compound (P-value = 18; Max Tc = 59) [1]. This prediction is computationally derived and has no experimental confirmation. By contrast, published analogs within the broader thiazole–pyrimidine class exhibit experimentally validated activity against disparate targets: substituted aminothiazole-pyrimidine hybrids show CDK2 inhibition (IC50 as low as 4.7 nM for compound 12c) [2], while thiazoleacetic acid derivatives act as CRTH2 receptor antagonists (binding affinity as low as 3.7 nM) [3]. The SEA prediction suggests the 4,5-dimethylthiazol-2-yl substitution may redirect target engagement toward PDE enzymes rather than CDKs or GPCRs, but this hypothesis is entirely unvalidated.

Computational Target Prediction PDE10A Kinase Selectivity

Absence of Published Bioactivity Data as a Critical Procurement Decision Factor: Explicit Evidence Gap Statement

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed confirms that CAS 1226459-23-9 has zero published bioactivity records across all major databases [1][2]. By contrast, the closest structurally characterized analog N-(pyridin-3-ylmethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has reported IC50 values of 15 µM (MCF-7) and 20 µM (A549) , and the broader thiazole–pyrimidine amide class has extensive published SAR encompassing CDK2, CRTH2, ALK, and VEGFR2 targets [3][4]. The target compound's data void means no empirical potency, selectivity, ADME, or toxicity parameters exist to guide procurement. Any selection of this compound over a published analog constitutes a de novo exploration of uncharacterized chemical space rather than a data-driven choice.

Data Availability Risk Assessment Procurement Due Diligence

Evidence-Constrained Application Scenarios for N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226459-23-9)


SAR-by-Catalog Exploration of the Terminal Amide Vector in Thiazole–Pyrimidine Acetamide Scaffolds

For medicinal chemistry teams conducting systematic SAR exploration of the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide scaffold, this compound provides the only commercially available probe incorporating a 4,5-dimethylthiazol-2-yl substituent at the terminal amide position [1]. Its procurement enables interrogation of whether dimethyl substitution on the terminal thiazole ring enhances potency, selectivity, or physicochemical properties relative to the published pyridin-3-ylmethyl (IC50 = 15–20 µM against MCF-7/A549) and 5-methylisoxazol-3-yl (IC50 ~25 µM against A549) analogs. Without direct comparative data, any functional advantage remains hypothetical, but the structural uniqueness makes this compound a logical inclusion in diversity sets for lead optimization campaigns targeting kinases or GPCRs within this chemotype.

Computational PDE10A Inhibitor Hypothesis Testing and In Silico Validation

The SEA computational prediction nominates PDE10A as the top potential target (P-value = 18; Max Tc = 59) [1], distinguishing this compound from CDK2- and CRTH2-focused class analogs. This compound is suited for procurement by computational chemistry groups seeking to experimentally test structure-based target predictions through biochemical PDE10A enzymatic assays. A negative result (no PDE10A inhibition at screening concentrations) would provide valuable negative SAR data for refining predictive models, while a positive result would open a new target avenue for this scaffold class.

Physicochemical Property-Driven Lead Optimization: Higher Lipophilicity Vector Exploration

With a computed cLogP of 3.29 compared to ~1.2 for the unsubstituted parent scaffold [1], this compound represents a deliberate lipophilicity-enhancing modification within the series. Procurement is appropriate for ADME/PK-focused teams evaluating whether increased cLogP translates to improved membrane permeability (assessable via PAMPA or Caco-2 assays) or, conversely, introduces solubility-limited absorption or hERG liability. The computed tPSA of 85 Ų and single HBD position this compound within favorable CNS drug-like space, making it potentially relevant for neuroscience target applications, though empirical CNS MPO scoring remains unavailable.

Negative Control or Chemical Probe for Thiazole–Pyrimidine Scaffold Selectivity Profiling

Given the complete absence of published bioactivity data [1], this compound may serve as a structural control in selectivity panels comparing active thiazole–pyrimidine analogs (e.g., CDK2 inhibitors with IC50 < 10 nM or CRTH2 antagonists with Ki < 5 nM ). Its inclusion in broad-panel kinase or GPCR selectivity screens can establish whether the 4,5-dimethylthiazol-2-yl modification ablates activity against the primary targets of related chemotypes, thereby quantifying the selectivity contribution of this specific substituent. Procurement for this purpose requires a priori acceptance that the compound may demonstrate no activity in any assay.

Quote Request

Request a Quote for N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.